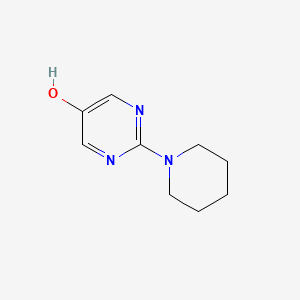
2-(Piperidin-1-yl)pyrimidin-5-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol involves several steps. The compound has a CAS Number of 809236-47-3 and a molecular weight of 179.22 . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 2-(Piperidin-1-yl)pyrimidin-5-ol is represented by the linear formula C9H13N3O . The InChI code for this compound is 1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Piperidin-1-yl)pyrimidin-5-ol include a molecular weight of 179.22 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition
Piperidine derivatives, including those structurally related to 2-(Piperidin-1-yl)pyrimidin-5-ol, have been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the adsorption and inhibition properties of several piperidine derivatives on iron corrosion. They employed quantum chemical calculations and molecular dynamics simulations, revealing significant insights into the interactions between these compounds and metal surfaces (Kaya et al., 2016).
Antimicrobial and Larvicidal Activities
Research by Suresh et al. (2016) on 2-hydroxypyrrolidine/piperidine derivatives, closely related to 2-(Piperidin-1-yl)pyrimidin-5-ol, showed antibacterial and larvicidal effects. This study highlighted the potential use of these compounds in addressing bacterial infections and controlling larval populations (Suresh et al., 2016).
Anticancer Properties
Compounds similar to 2-(Piperidin-1-yl)pyrimidin-5-ol have been investigated for their potential anticancer properties. Singh and Paul (2006) examined a series of 1,3-dialkylated-pyrimidin-2,4-diones and found significant anti-cancer activities, particularly in compounds with piperidine/pyrrolidine groups (Singh & Paul, 2006).
Pharmaceutical Development
In the realm of pharmaceutical development, compounds structurally related to 2-(Piperidin-1-yl)pyrimidin-5-ol have been explored for their therapeutic potential. For example, Ammirati et al. (2009) synthesized and evaluated a series of proline amides, including those with pyrimidin-piperidin structures, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes (Ammirati et al., 2009).
Synthesis and Pharmacological Evaluation
Dounay et al. (2009) reported on the synthesis and evaluation of aminopyrimidine derivatives as 5-HT1A partial agonists, highlighting the versatility of pyrimidine structures in pharmacological applications (Dounay et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-piperidin-1-ylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPMTZAQGLNJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyrimidin-5-ol | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


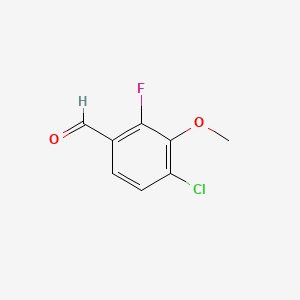
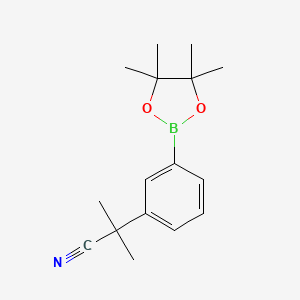
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
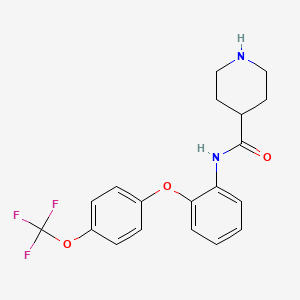
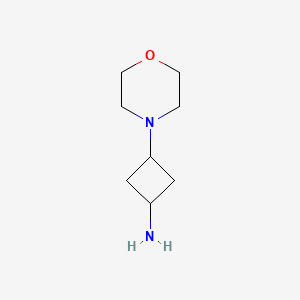
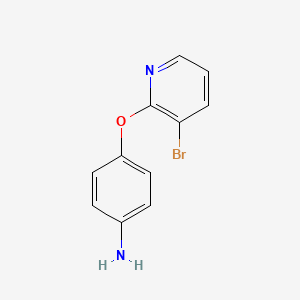
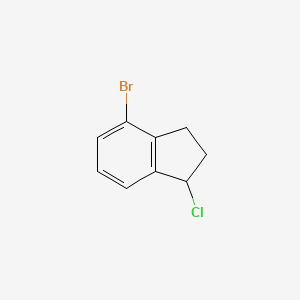
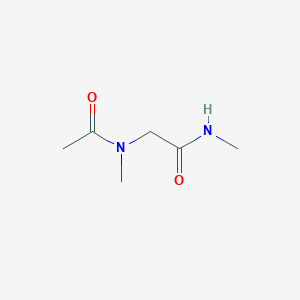


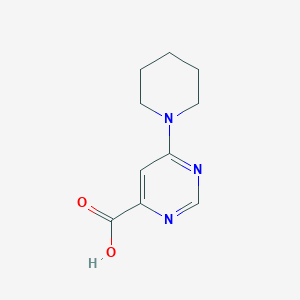
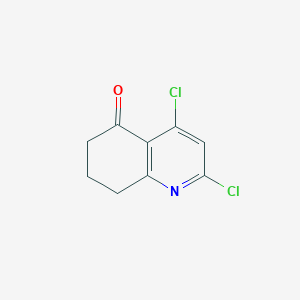

amino}propyl)(methyl)amine](/img/structure/B1456995.png)